molecular formula C16H5F5N2O B2735566 (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile CAS No. 618391-72-3

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile

Cat. No.: B2735566
CAS No.: 618391-72-3
M. Wt: 336.221
InChI Key: RDUPTRXJCCMOII-FNORWQNLSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzo[d]oxazole ring and a perfluorophenyl group attached to an acrylonitrile moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile typically involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring. This intermediate is then subjected to a Knoevenagel condensation reaction with perfluorobenzaldehyde and malononitrile to yield the desired acrylonitrile derivative. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the perfluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in substituted acrylonitrile derivatives.

Scientific Research Applications

(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazol-2-yl moiety is known to bind to active sites of enzymes, inhibiting their activity. The perfluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties contributes to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile include:

Uniqueness

The uniqueness of this compound lies in its combination of a benzo[d]oxazole ring and a perfluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5F5N2O/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUPTRXJCCMOII-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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